7-((4-Methylthiazol-2-yl)methyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
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Overview
Description
“7-((4-Methylthiazol-2-yl)methyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of thiazole, benzyl, and pyrimidine moieties, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-((4-Methylthiazol-2-yl)methyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methylthiazole and 4-(trifluoromethyl)benzyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids, bases, and catalysts to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“7-((4-Methylthiazol-2-yl)methyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-((4-Methylthiazol-2-yl)methyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one” depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with thiazole, benzyl, and pyrimidine moieties. Examples include:
Thiazolylbenzylpyrimidines: Compounds with similar core structures but different substituents.
Trifluoromethylbenzyl derivatives: Molecules featuring the trifluoromethylbenzyl group with varying heterocyclic rings.
Uniqueness
The uniqueness of “7-((4-Methylthiazol-2-yl)methyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one” lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.
Properties
Molecular Formula |
C22H22F3N5OS |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
11-[(4-methyl-1,3-thiazol-2-yl)methyl]-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C22H22F3N5OS/c1-14-13-32-19(27-14)12-28-8-6-18-17(11-28)20(31)30(21-26-7-9-29(18)21)10-15-2-4-16(5-3-15)22(23,24)25/h2-5,13H,6-12H2,1H3 |
InChI Key |
BNDOFXXLTASVNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CN2CCC3=C(C2)C(=O)N(C4=NCCN34)CC5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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